Nps-Cys(Bzl)-OH.DCHA
Description
Nps-Cys(Bzl)-OH.DCHA is a protected cysteine derivative widely used in peptide synthesis. Its structure comprises three key components:
- Nps (o-Nitrophenylsulfonyl): A protective group for the amino (–NH₂) moiety, offering stability during synthetic steps while being cleavable under specific conditions (e.g., thiolysis or nucleophilic agents) .
- Cys(Bzl): Cysteine with a benzyl (Bzl) group protecting the thiol (–SH) side chain, preventing oxidation or unwanted disulfide bond formation .
- DCHA (Dicyclohexylamine): A counterion that enhances crystallinity and solubility in organic solvents, facilitating purification and handling .
This compound is critical in solid-phase peptide synthesis (SPPS) for constructing cysteine-containing peptides, particularly in oxidative folding studies or therapeutic peptide development.
Properties
Molecular Formula |
C28H39N3O4S2 |
|---|---|
Molecular Weight |
545.8 g/mol |
IUPAC Name |
3-benzylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]propanoate;dicyclohexylazanium |
InChI |
InChI=1S/C16H16N2O4S2.C12H23N/c19-16(20)13(11-23-10-12-6-2-1-3-7-12)17-24-15-9-5-4-8-14(15)18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,17H,10-11H2,(H,19,20);11-13H,1-10H2 |
InChI Key |
MAUIFYQGIWFDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1=CC=C(C=C1)CSCC(C(=O)[O-])NSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Synthesis
The primary method involves reacting S-benzyl-L-cysteine with 2-nitrophenylsulfenyl chloride (Nps-Cl) in basic conditions. This introduces the Nps group to the amino terminus while retaining the benzyl protection on the thiol side chain.
Key Details :
- Base Selection : Sodium hydroxide (NaOH) is typically used to deprotonate the amino group, facilitating nucleophilic attack on Nps-Cl.
- Solvent System : A dioxane/water mixture enhances solubility of reactants while maintaining reaction efficiency.
- Temperature Control : Low temperatures (0–5°C) minimize racemization and side reactions.
Alternative Synthetic Routes
While Nps-Cl is the primary reagent, Nps-SCN (formed by reacting Nps-Cl with NaSCN) offers improved stability for long-term storage. However, this method is less commonly reported for cysteine derivatives due to steric and electronic constraints.
Purification and Characterization
Crystallization and chromatography are employed to isolate the pure compound.
Purification Techniques
Physical Properties :
Deprotection Strategies
Selective removal of protecting groups is critical for downstream applications.
Amino Group Deprotection
The Nps group is cleaved under acidic or nucleophilic conditions:
| Method | Conditions | Byproducts | References |
|---|---|---|---|
| HCl in AcOH | 0.1–1 M HCl, 0–25°C, 30 min–2 hr | Nps-Cl (neutralized in situ) | |
| 2-Mercaptopyridine | 2-Mercaptopyridine/MeOH, 25°C, 1–2 hr | Sulfenic acid esters |
Note : Acidic cleavage in protic solvents (e.g., EtOH) prevents re-attachment of Nps-Cl.
Thiol Side Chain Deprotection
The benzyl group is removed via catalytic hydrogenation:
| Method | Conditions | Efficiency | References |
|---|---|---|---|
| H₂/Pd-C | 1 atm H₂, Pd catalyst, MeOH, 4–6 hr | >95% yield (confirmed by Ellman’s test) |
Applications in Peptide Synthesis
This compound is integral to synthesizing cysteine-rich peptides, such as hormones and therapeutic proteins.
Key Applications
Chemical Reactions Analysis
Types of Reactions
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the nitro group yields amines.
Scientific Research Applications
N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N- (2-Nitrophenylsulfenyl)-S-benzyl-L-cysteine Dicyclohexylammonium Salt involves its interaction with various molecular targets. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the nitrophenylsulfenyl group can participate in redox reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of Nps-Cys(Bzl)-OH.DCHA with structurally analogous DCHA salts reveals key differences in protective groups, stability, and applications:
Table 1: Comparison of DCHA-Salified Protected Amino Acids
Key Findings :
Protective Group Stability: Nps (used in this compound) is more acid-stable than Boc but requires harsher cleavage conditions (e.g., thiols or piperidine) compared to Boc’s acid-labile removal . Bzl (common in cysteine and hydroxyproline derivatives) offers robust thiol/hydroxyl protection but necessitates hydrogenolysis or strong acids for deprotection .
Solubility and Handling: DCHA salts universally improve solubility in organic solvents (e.g., DMF, DCM), critical for SPPS. However, this compound exhibits moderate solubility in methanol, unlike Boc-Hyp(Bzl)-OH.DCHA, which is poorly water-soluble .
Applications :
- This compound is specialized for cysteine-rich peptides (e.g., disulfide-bonded therapeutics), whereas Boc-Nva-OH·DCHA is suited for hydrophobic sequences .
- Z-Trp(Boc)-OH.DCHA is utilized in fluorescent peptide tags due to tryptophan’s intrinsic UV activity .
Boc-Hyp(Bzl)-OH.DCHA demonstrates >98% purity, a benchmark for reliable synthetic outcomes .
Research Insights and Challenges
- Structural Confirmation : NMR data for benzyl-protected compounds (e.g., δ 5.10–5.18 ppm for Bzl–CH₂ in ) validate the integrity of protective groups in related derivatives .
- Synthetic Limitations : The Nps group’s stability, while advantageous for stepwise synthesis, complicates final deprotection steps compared to Boc or Z groups .
- Emerging Alternatives : Newer protective groups (e.g., Acm for cysteine) are gaining traction but lack the crystallinity benefits of DCHA salts .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
